2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(furan-2-yl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBHSLZEZGOOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a furan derivative and a quinoline precursor, the reaction can proceed through a series of condensation and cyclization steps, often requiring catalysts such as Lewis acids or bases to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced alcohol derivatives, and various substituted quinoline and furan compounds .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research has shown that 2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid exhibits potential antimicrobial and anticancer activities. Studies indicate that derivatives of quinoline compounds can inhibit the growth of various cancer cell lines and have shown effectiveness against bacterial infections. For instance, compounds with similar structures have been tested against Plasmodium falciparum, the malaria-causing parasite, revealing moderate potency and novel mechanisms of action, such as inhibition of translation elongation factor 2 (PfEF2) .
Pharmaceutical Development
This compound is being explored as a lead candidate for developing new pharmaceuticals targeting infectious diseases and cancers. Its unique structure allows for modifications that can enhance its biological activity and pharmacokinetic properties .
Biological Applications
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, including enzymes and receptors. By binding to these targets, the compound can modulate biological pathways, potentially leading to therapeutic effects .
Case Studies
- Antimalarial Activity : A study highlighted the efficacy of quinoline derivatives against Plasmodium falciparum, demonstrating their potential as antimalarial agents with favorable pharmacokinetics .
- Anticancer Research : Another investigation focused on the anticancer properties of quinoline derivatives, where modifications led to enhanced activity against various cancer cell lines .
Material Science
Fluorescent Dyes
The compound is utilized in developing fluorescent dyes for biological imaging. Its photophysical properties allow it to be used as a probe in cellular studies, enhancing visibility in fluorescence microscopy .
Organic Electronics
In materials science, this compound contributes to the production of organic semiconductors, which are essential for advancements in flexible electronics and solar cells. Its unique electronic properties make it suitable for various applications in organic electronics .
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. In cancer cells, it may induce apoptosis by interacting with DNA and interfering with cell division .
Comparison with Similar Compounds
Structural Modifications in Analogues
Key structural variations among similar compounds include:
- Substituents at position 2 : Furan, phenyl, or substituted phenyl groups.
- Substituents at position 6 : Methyl, methoxy, chloro, or fluoro groups.
- Modifications at position 4 : Carboxylic acid or ester derivatives.
For example:
- 2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid (4b) has a methoxy group at position 6 and a fluorophenyl group at position 2, synthesized via similar condensation and esterification steps .
- 6-Fluoro-4-phenylquinoline-2-carboxylic acid (20) features a fluoro substituent at position 6, synthesized via hydrolysis of its ethyl ester precursor .
Physicochemical Properties
Melting Points and Solubility
- 2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid (4b): Melting point 226–228°C .
- 6-Fluoro-4-phenylquinoline-2-carboxylic acid (20): Reported as a colorless solid with improved solubility in ethanol/water mixtures due to the polar fluoro group .
Spectroscopic Data
Antibacterial Activity
- 2-Phenyl-quinoline-4-carboxylic acid derivatives exhibit MIC values as low as 64 µg/mL against Staphylococcus aureus .
The furan substituent in the target compound may improve activity against Gram-positive bacteria due to increased π-π interactions with bacterial enzymes.
Antifungal and Anticancer Activity
- Thiazolyl hydrazone derivatives with furan groups exhibit anticandidal activity (MIC = 250 µg/mL against Candida utilis) .
- 2-(Furan-2-yl)-5,7-dimethylquinoline-4-carboxylic acid (analogue with additional methyl at position 5) may show enhanced cytotoxicity due to increased steric bulk .
Structure-Activity Relationships (SAR)
Biological Activity
2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound includes a quinoline core substituted with a furan ring and a carboxylic acid group. This unique combination of functional groups is believed to enhance its reactivity and biological activity.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. A comparative analysis of similar compounds indicates that those with furan and quinoline moieties often demonstrate enhanced interactions with microbial targets.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 15 |
| 6-Chloro-2-methylquinoline-4-carboxylic acid | Antibacterial | 20 |
| 2-(Furan-2-yl)quinoline-4-carboxylic acid | Antifungal | 25 |
These results indicate that the presence of the furan ring may contribute to the compound's ability to inhibit bacterial growth effectively.
Anti-inflammatory Activity
Research has indicated that this compound may also possess anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
A study demonstrated that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies show that it can induce apoptosis in several types of cancer cells, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 10 | Apoptosis induction |
| A549 (lung) | 8 | Cell cycle arrest |
The compound's ability to trigger apoptosis is linked to its interaction with cellular signaling pathways, particularly those involving p53 and Bcl-2 family proteins.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results confirmed its effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Mechanism Investigation : Another research focused on elucidating the anti-inflammatory mechanism of this compound. The study found that it significantly inhibited the expression of cyclooxygenase (COX) enzymes in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases .
- Anticancer Activity Assessment : A comprehensive evaluation of the anticancer properties revealed that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, with mechanisms involving both apoptotic pathways and cell cycle regulation being implicated .
Q & A
Q. What are the common synthetic routes for 2-(Furan-2-yl)-6-methylquinoline-4-carboxylic acid?
The synthesis typically involves multicomponent reactions. For example, the Doebner reaction is employed using aryl aldehydes, p-aminoacetophenone, and phenyl pyruvic acid under alkaline conditions. Subsequent Claisen-Schmidt condensation with furan-2-carbaldehyde introduces the furyl group at the 2-position. Sodium hydroxide acts as a catalyst, and solvents like ethanol or toluene are used. Purification involves recrystallization or column chromatography, with yields optimized by controlling temperature (80–100°C) and reaction time (6–12 hours) . Characterization is performed via TLC, melting point analysis, and spectroscopic methods (IR, H/C NMR, LC-MS) .
Q. How is the purity of this compound validated in experimental workflows?
Purity validation employs:
- Thin-layer chromatography (TLC) to monitor reaction progress.
- High-performance liquid chromatography (HPLC) for quantitative purity assessment.
- Spectroscopic techniques :
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Spill management : Neutralize with inert adsorbents (e.g., sand) and avoid environmental release.
- Storage : Keep in airtight containers, away from ignition sources, at 2–8°C for stability .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:
- HOMO-LUMO gaps to predict reactivity (e.g., furan’s electron-rich nature lowers LUMO energy).
- Charge distribution : The carboxylic acid group’s electron-withdrawing effect polarizes the quinoline ring.
- Thermochemical data : Atomization energies and ionization potentials are modeled with <2.4 kcal/mol deviation from experimental values using exact-exchange corrections .
Q. What strategies resolve contradictory spectral data in structural elucidation?
- Multi-nuclear NMR : Compare C NMR with calculated spectra (DFT) to assign ambiguous signals.
- X-ray crystallography : Resolve regiochemical ambiguities (e.g., substituent positions on quinoline) by analyzing bond lengths and angles .
- Isotopic labeling : Trace proton environments in complex splitting patterns (e.g., coupling between furyl and methyl groups) .
Q. How do substituent effects influence the biological activity of quinoline-4-carboxylic acid derivatives?
- Furan-2-yl group : Enhances π-π stacking with biological targets (e.g., enzyme active sites).
- Methyl group at C6 : Increases lipophilicity, improving membrane permeability.
- Carboxylic acid moiety : Facilitates hydrogen bonding with residues like arginine or lysine.
Comparative studies with analogs (e.g., 2-phenyl or 6-chloro derivatives) show that furan-containing variants exhibit superior antimicrobial activity against Gram-negative bacteria .
Contradiction Analysis
Q. How to address discrepancies in reported reaction yields for this compound?
- Variable catalysts : Pd/C in DMF () vs. NaOH in ethanol () may lead to yield differences due to reaction efficiency.
- Purification methods : Column chromatography vs. recrystallization can affect isolated yields.
- Temperature control : Exothermic reactions require precise thermal management to avoid byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
